molecular formula C14H15NO6 B13703181 5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B13703181
M. Wt: 293.27 g/mol
InChI Key: YNZAASAQGXWDCP-UHFFFAOYSA-N
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Description

5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 5-position, a trimethoxyphenyl group at the 3-position, and a carboxylic acid group at the 4-position. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 110°C, depending on the specific reagents and catalysts used .

Industrial Production Methods

Industrial production methods for isoxazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-isoxazolecarboxylic acid
  • 3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole
  • 5-(3-Aminophenyl)isoxazole-3-methyl ester

Uniqueness

5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

5-methyl-3-(2,3,4-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO6/c1-7-10(14(16)17)11(15-21-7)8-5-6-9(18-2)13(20-4)12(8)19-3/h5-6H,1-4H3,(H,16,17)

InChI Key

YNZAASAQGXWDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)O

Origin of Product

United States

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